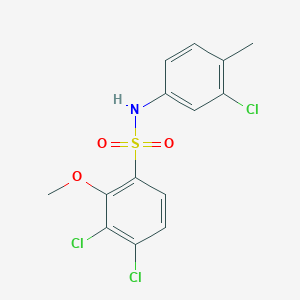

N-methyl-N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methiopropamine (MPA) is an organic compound structurally related to methamphetamine . The molecule consists of a thiophen group with an alkyl amine substituent at the 2-position . It’s included in Schedule II of the 1971 Convention on Psychotropic Substances .

Synthesis Analysis

There is a four-step synthesis of methiopropamine . It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .

Molecular Structure Analysis

The molecular formula of Methiopropamine is C8H13NS . The InChI key is HPHUWHKFQXTZPS-UHFFFAOYSA-N .

Chemical Reactions Analysis

Methiopropamine metabolism is somewhat similar to methamphetamine . Hydroxylation, demethylation, and deamination are in common . Formation of thiophene S-oxide is different, as is the end product which will probably be (substituted) thiophene-2-carboxylic acid .

Physical And Chemical Properties Analysis

The molecular weight of Methiopropamine is 127.21 . It is a colorless to light-yellow to yellow liquid .

科学的研究の応用

Chemical Synthesis and Reactivity

- Nucleophilic Behavior of Morpholino Ethenes : Morpholinoenamines derived from various ketones, including phenyl methyl ketone, have been studied for their reactions with different nucleophiles. These compounds exhibit a range of reactivities, suggesting potential in synthetic chemistry for creating diverse chemical structures (Ferri et al., 1978).

- Phosphine-catalyzed Annulations : Research into phosphine-catalyzed [4 + 2] annulations of α-alkylallenoates with activated olefins, including those involving arylidenemalononitriles, highlights a method for synthesizing cyclohexenes. This process may be relevant for constructing compounds with similar backbones to N-methyl-N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide (Tran & Kwon, 2007).

Material Science and Catalysis

- Tertiary Thioamide Derivatives for Palladium(II) Recovery : The synthesis and evaluation of tertiary thioamide derivatives for the extraction of palladium(II) from chloride media indicate the utility of sulfur-containing compounds in materials science, particularly in metal recovery and recycling processes (Ortet & Paiva, 2015).

Biological Activity

- Anticancer Activity of Thiazole Derivatives : Several studies have synthesized and evaluated thiazole and 1,3,4-thiadiazole derivatives, showing potent anticancer activities. These studies demonstrate the potential biomedical applications of compounds with thiophene and related heterocyclic components, highlighting a possible area of interest for this compound analogues (Ravinaik et al., 2021); (Gomha et al., 2017).

作用機序

Methiopropamine functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine . It is approximately one third as potent as dextroamphetamine as a norepinephrine reuptake inhibitor and one fifth as much as a dopamine reuptake inhibitor .

Safety and Hazards

特性

IUPAC Name |

N-methyl-N-phenyl-1-thiophen-2-ylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS/c1-18(14-8-3-2-4-9-14)16(19)17(11-5-6-12-17)15-10-7-13-20-15/h2-4,7-10,13H,5-6,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIDOYMZHMIIAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2(CCCC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]methyl]oxirane-2-carboxamide](/img/structure/B2994325.png)

![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide](/img/structure/B2994326.png)

![N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2994327.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-methoxyisoxazole-5-carboxamide](/img/structure/B2994332.png)

![2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2994334.png)

![4-[2-(4-Chlorophenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2994337.png)

![3-allyl-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994338.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2994340.png)